molecular formula C17H23NO4 B3850603 ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate

ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate

Cat. No. B3850603
M. Wt: 305.4 g/mol
InChI Key: DKRGHPIDDITZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate compounds and has been found to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate is not yet fully understood. However, it has been suggested that ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate may exert its pharmacological effects by modulating various signaling pathways in the body. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has also been found to exhibit low toxicity and high selectivity towards its target cells. However, one of the limitations of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate. One of the potential applications of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate is in the development of novel anti-inflammatory and analgesic drugs. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate may also be investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Furthermore, ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate may be explored for its potential as a chemotherapeutic agent in the treatment of various types of cancer.
Conclusion:
In conclusion, ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate exhibits significant anti-inflammatory, analgesic, and anti-cancer properties and has been investigated for its potential as a neuroprotective agent. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has several advantages for use in laboratory experiments, but its poor solubility in water is a limitation. There are several future directions for the research and development of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate, including the development of novel anti-inflammatory and analgesic drugs, investigation of its potential as a neuroprotective agent, and exploration of its potential as a chemotherapeutic agent in the treatment of cancer.

Scientific Research Applications

Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 1-[(4-methoxycarbonylphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-22-17(20)15-6-4-5-11-18(15)12-13-7-9-14(10-8-13)16(19)21-2/h7-10,15H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRGHPIDDITZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(4-methoxycarbonylphenyl)methyl]piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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